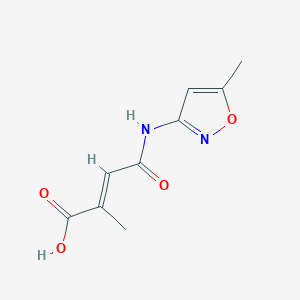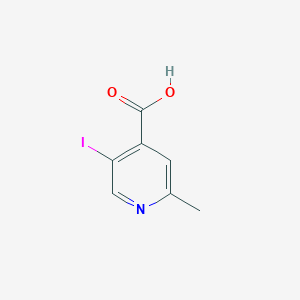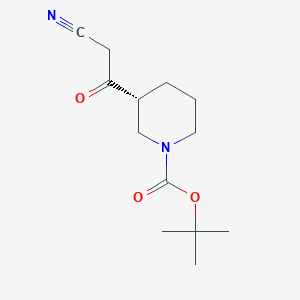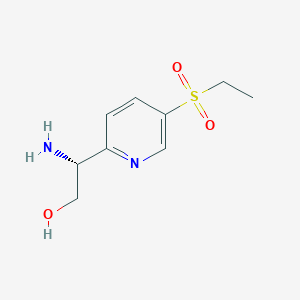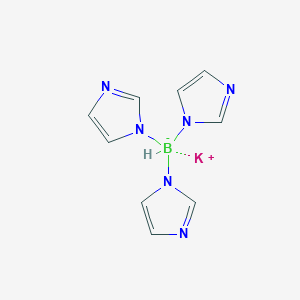
potassium tris(1H-imidazol-1-yl)boranuide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium tris(1H-imidazol-1-yl)boranuide is an organometallic compound with the chemical formula C9H10BKN6. It is known for its white crystalline or powder form and its solubility in water and organic solvents such as methanol and ethanol . This compound is used in various fields, including catalysis and metal-organic chemistry, due to its unique properties and reactivity.
準備方法
Potassium tris(1H-imidazol-1-yl)boranuide can be synthesized through the reaction of 1-carbonyl-1,2,3,4-tetrahydroimidazole with potassium borohydride . The reaction typically occurs under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C to ensure stability and prevent decomposition . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
化学反応の分析
Potassium tris(1H-imidazol-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boron-oxygen compounds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of metal ions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium tris(1H-imidazol-1-yl)boranuide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and reactivity.
作用機序
The mechanism by which potassium tris(1H-imidazol-1-yl)boranuide exerts its effects involves the coordination of the imidazole ligands to metal ions, forming stable complexes. These complexes can then participate in various catalytic and redox reactions, influencing the reactivity and stability of the metal center . The molecular targets and pathways involved depend on the specific application and the metal ions present.
類似化合物との比較
Potassium tris(1H-imidazol-1-yl)boranuide can be compared to other similar compounds, such as:
Potassium tris(1-pyrazolyl)borohydride: This compound has similar coordination properties but uses pyrazole ligands instead of imidazole.
Potassium tris(3,5-dimethylpyrazol-1-yl)borohydride: This variant includes methyl-substituted pyrazole ligands, offering different reactivity and stability.
The uniqueness of this compound lies in its imidazole ligands, which provide distinct electronic and steric properties compared to pyrazole-based compounds .
特性
分子式 |
C9H10BKN6 |
|---|---|
分子量 |
252.13 g/mol |
IUPAC名 |
potassium;tri(imidazol-1-yl)boranuide |
InChI |
InChI=1S/C9H10BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-10H;/q-1;+1 |
InChIキー |
GWYHSUYRPGOWCB-UHFFFAOYSA-N |
正規SMILES |
[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


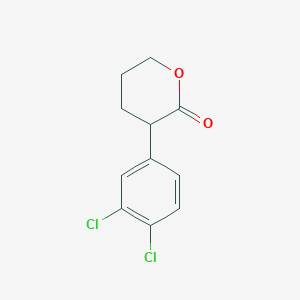
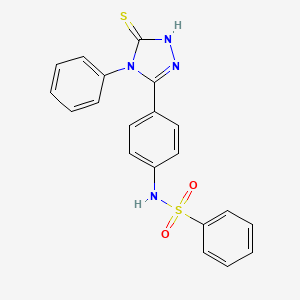



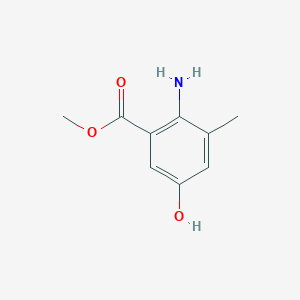
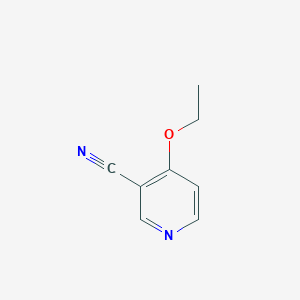
![6-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11763058.png)
